molecular formula C12H11NO4 B2784255 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid CAS No. 58664-93-0

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2784255
CAS No.: 58664-93-0
M. Wt: 233.223
InChI Key: JOKUEFCTYPOURQ-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid (CAS: 31529-27-8) is a substituted indole derivative with the molecular formula C12H11NO4 and a molecular weight of 233.23 g/mol . The compound features a methyl group at the 1-position and a carboxymethyl (-CH2COOH) substituent at the 3-position of the indole core. Its synthesis likely involves alkylation or hydrolysis steps, as seen in analogous indole-carboxylic acid derivatives (e.g., hydrolysis of ester precursors using LiOH ).

Properties

IUPAC Name

3-(carboxymethyl)-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-7(9)8(6-10(14)15)11(13)12(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUEFCTYPOURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58664-93-0
Record name 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction typically proceeds as follows:

    Starting Material: 1-methylindole

    Reagent: Chloroacetic acid

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Water or ethanol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

The resulting product is then purified through recrystallization or column chromatography to obtain pure 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be converted to 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid derivative with an additional carboxylic acid group.

    Reduction: The reduction product is 3-(carboxymethyl)-1-methyl-1H-indole-2-methanol.

    Substitution: Products include 3-(carboxymethyl)-1-methyl-5-nitro-1H-indole-2-carboxylic acid or 3-(carboxymethyl)-1-methyl-5-bromo-1H-indole-2-carboxylic acid.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the effectiveness of indole derivatives, including 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of viral enzymes. For instance, research has shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a crucial enzyme for viral replication. The binding conformation analysis indicated that the indole core and carboxyl groups effectively chelate metal ions within the active site of integrase, enhancing their inhibitory effect. A derivative exhibited an IC50 value of 0.13 μM, showcasing significant antiviral potential and indicating that structural modifications can further improve efficacy against HIV-1 integrase .

Anticancer Properties

The compound has also been explored for its anticancer properties. A study focused on a series of 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein showed promising results against liver cancer cell lines. The optimized compound C11 demonstrated superior affinity to the target protein and effective inhibition of several liver cancer cell lines, including those resistant to chemotherapy . This highlights the potential of indole derivatives in developing targeted cancer therapies.

Enzyme Inhibition

Indole derivatives are known for their ability to interact with various biological targets. The carboxyl groups in compounds like 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This property is crucial for designing selective inhibitors for therapeutic use.

Structural Modifications for Enhanced Activity

Structural modifications of indole derivatives have been shown to enhance their biological activities significantly. For example, introducing long-chain substituents at specific positions on the indole core has been linked to improved interactions with hydrophobic cavities in target proteins, thereby increasing the potency of these compounds against various diseases .

Summary Table of Applications

Application AreaCompound VariantsKey FindingsReferences
AntiviralIndole-2-carboxylic acid derivativesIC50 = 0.13 μM against HIV-1 integrase
Anticancer1H-indole-2-carboxylic acid derivativesEffective against liver cancer cell lines
Enzyme InhibitionVarious indole derivativesPotential for selective enzyme inhibition

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The carboxymethyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Notes
3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid 31529-27-8 C12H11NO4 233.23 1-Me, 3-CH2COOH Not reported Potential drug intermediate
3-Methyl-1H-indole-2-carboxylic acid 10590-73-5 C10H9NO2 175.18 3-Me, 2-COOH >200 Simpler analog; lacks carboxymethyl group
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C10H8ClNO2 209.63 3-Me, 7-Cl, 2-COOH Not reported Bioactive scaffold (CysLT1 antagonist)
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid Not provided C12H13NO4 235.24 1-Me, 5,6-OMe, 2-COOH 210 Enhanced polarity due to methoxy groups
3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid 17222-84-3 C12H11NO4 233.22 2-Me, 3-CH2COOH, 5-COOH Not reported Isomeric form; dual carboxylic acid groups

Key Findings

Structural Variations and Bioactivity: The carboxymethyl group at the 3-position distinguishes the target compound from simpler analogs like 3-Methyl-1H-indole-2-carboxylic acid (CAS 10590-73-5), which lacks this functional group. This substitution may enhance water solubility and metal-chelation properties .

Synthetic Routes :

  • The hydrolysis of ester precursors (e.g., methyl or ethyl esters) using bases like LiOH is a common method for synthesizing indole-carboxylic acids . For example, 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) was synthesized via hydrolysis of its methyl ester with LiOH in THF/MeOH/H2O .

Physicochemical Properties: The dual carboxylic acid groups in 3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid (CAS 17222-84-3) and the target compound increase their acidity and solubility in polar solvents compared to mono-carboxylic derivatives . Methoxy-substituted analogs (e.g., 5,6-dimethoxy derivatives) exhibit higher melting points (~210°C) due to stronger intermolecular hydrogen bonding , whereas the target compound’s melting point remains unreported.

Biological Relevance :

  • Indole-2-carboxylic acid derivatives are explored as CysLT1 receptor antagonists (e.g., compound 17k in , IC50 = 5.9 nM) . The carboxymethyl group in the target compound may modulate selectivity for such targets.
  • The absence of a chlorine atom (cf. 7-chloro analogs) could reduce cytotoxicity, as halogenated indoles often exhibit higher reactivity .

Safety and Handling :

  • Analogous compounds like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid require precautions for inhalation and skin contact , suggesting similar handling guidelines for the target compound.

Biological Activity

3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, a compound belonging to the indole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanism of action, and relevant case studies.

Structural Characteristics

The molecular formula of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid is C12H11NO4C_{12}H_{11}NO_{4} with a molecular weight of 233.22 g/mol. Its structure features two carboxylic acid groups, which significantly enhance its reactivity and interaction with biological targets compared to simpler indole derivatives.

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. The binding conformation analysis revealed that the indole core and carboxyl groups chelate Mg²⁺ ions within the active site of integrase, leading to effective inhibition .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid and its derivatives:

CompoundTargetActivityIC50 (μM)Reference
3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acidHIV-1 IntegraseInhibition0.13
Indole-2-carboxylic acid DerivativesCysLT 1 ReceptorAntagonism0.0059
N-(indol-2-yl)amidesVarious TargetsAntimicrobialVaries

HIV-1 Integrase Inhibition

A study demonstrated that derivatives of indole-2-carboxylic acid, including 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, effectively inhibit the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating a strong potential for antiviral drug development. Structural modifications at positions C2 and C3 significantly enhanced inhibitory activity through improved interactions with integrase .

Cysteinyl Leukotriene Receptor Antagonism

Another research highlighted the role of indole derivatives as selective antagonists for cysteinyl leukotriene receptors (CysLT). Compounds containing the carboxylic acid moiety at position 2 were essential for antagonist activity against CysLT 1, showcasing their potential in treating inflammatory conditions such as asthma .

Q & A

Q. What are the standard synthetic routes for 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid?

A common approach involves multi-step reactions starting from simpler indole derivatives. For example, the hydrolysis of ester precursors using LiOH·H₂O in THF/water under reflux conditions is effective for generating the carboxylic acid moiety . Another method employs sodium acetate and acetic acid for cyclocondensation reactions with aldehydes, followed by recrystallization to isolate the product . Key steps include regioselective alkylation at the indole nitrogen and functionalization of the carboxymethyl group.

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., methyl group at position 1, carboxymethyl at position 3) .
  • HPLC : Purity (>95%) is verified via reverse-phase HPLC with UV detection, as described for analogous indole-2-carboxylic acids .
  • X-ray crystallography : Resolves bond angles and stereoelectronic effects, particularly for crystalline derivatives .

Q. What purification strategies are recommended for this compound?

Recrystallization from a DMF/acetic acid mixture is effective for removing byproducts . For lab-scale purification, column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acidic mobile phase) achieves high purity (>98%) .

Advanced Research Questions

Q. How does the carboxymethyl group influence reactivity in cross-coupling reactions?

The carboxymethyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the indole core. For example, in Pd-catalyzed Suzuki-Miyaura couplings, this group facilitates oxidative addition at the 5-position of the indole ring. However, steric hindrance may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in biological activity data for indole-2-carboxylic acid derivatives?

Discrepancies in IC₅₀ values or receptor binding affinity often arise from assay conditions (e.g., pH, solvent). To address this:

  • Standardize assay buffers : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to mimic physiological conditions .
  • Control for solubility : Co-solvents like DMSO should be limited to <1% (v/v) to avoid artifacts .
  • Validate via orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., IL-6 suppression) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding modes to targets like CysLT₁ receptors using AutoDock Vina (PDB: 5R84) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, introducing methoxy groups at position 6 improves metabolic stability but may reduce solubility .

Methodological Challenges

Q. What are the limitations of current synthetic protocols, and how can they be optimized?

  • Low yields in alkylation steps : Using propargyl bromides instead of chlorides and TBTU coupling agents increases efficiency (yield improvement: 45% → 72%) .
  • Byproduct formation during ester hydrolysis : Replace LiOH with enzymatic hydrolysis (e.g., Candida antarctica lipase B) to preserve acid-sensitive groups .

Q. How to address instability during long-term storage?

Store the compound at -20°C in amber vials under nitrogen to prevent oxidation of the carboxymethyl group. Lyophilization in PBS (pH 5.0–6.0) enhances stability for biological assays .

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